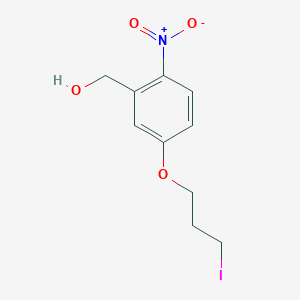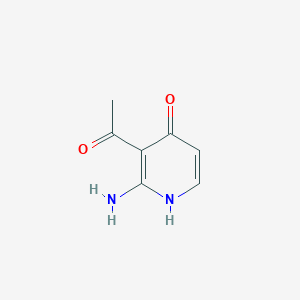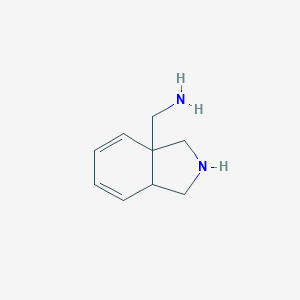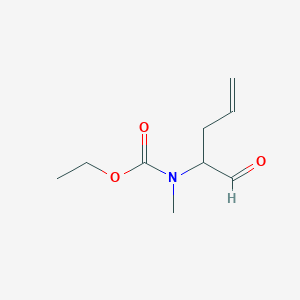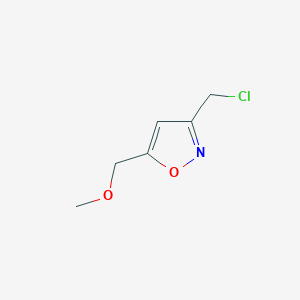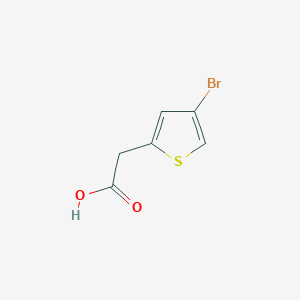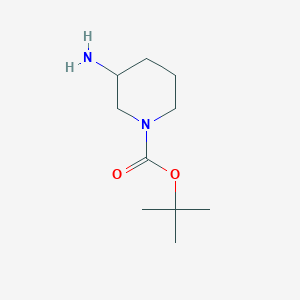
1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Synthesis Analysis
The synthesis of indole derivatives, including those similar to "1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde," involves nucleophilic substitution reactions and cycloisomerization processes. For instance, derivatives have been synthesized through reactions involving indole-3-carbaldehyde with different substituents, showcasing the versatility of indole chemistry (Yamada et al., 2009; Kothandaraman et al., 2011; Kothandaraman et al., 2013).
Molecular Structure Analysis
The molecular structure of indole derivatives, including "this compound," often features a nearly planar indole ring system, which significantly influences its chemical reactivity and interaction with biological targets. The dihedral angle between the indole and substituent phenyl rings can affect the molecule's overall conformation and thus its properties (Sonar, Parkin, & Crooks, 2006).
Chemical Reactions and Properties
Indole derivatives participate in various chemical reactions, including nucleophilic substitution and cycloisomerization, leading to a wide range of products. The functional groups present in these molecules, such as the aldehyde and nitro groups, play a pivotal role in their reactivity, allowing for the synthesis of complex structures and the introduction of additional functional groups for further chemical modifications (Yamada et al., 2009; Kothandaraman et al., 2011).
科学的研究の応用
Novel Synthesis Methods
Researchers have developed new synthesis methods for indole derivatives, which are crucial for pharmaceuticals and materials science. For instance, a method for synthesizing indole-4-carboxaldehyde, involving a series of reactions starting from nitrobenzoate, showcases the versatility of indole derivatives in chemical synthesis (Xue Zhong-jun, 2004).
Structural Analysis
Structural analysis of compounds similar to "1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde" reveals their complex geometry and potential for further chemical modifications. For example, the analysis of 1-(4-tert-butylbenzyl)-1H-indole-3-carbaldehyde provides insights into the planarity of the indole ring system and its derivatives, which is essential for understanding their reactivity and interactions (Vijayakumar N. Sonar, Sean Parkin, P. Crooks, 2006).
Building Blocks for Novel Compounds
Indole derivatives are proven to be versatile electrophiles in nucleophilic substitution reactions, serving as building blocks for the synthesis of complex organic molecules. Research demonstrates the regioselective reactions of methoxy-nitroindole-3-carbaldehyde with nucleophiles, leading to the preparation of trisubstituted indole derivatives, highlighting the compound's role in constructing novel chemical entities with potential biological activities (Koji Yamada et al., 2009).
Catalysis and Reaction Mechanisms
The gold-catalyzed cycloisomerization of certain precursors to indole-2-carbaldehydes illustrates the application of "this compound" derivatives in catalysis and synthesis. This method highlights the efficiency of gold catalysis in organic synthesis, offering a route to various indole derivatives through a mechanism involving activation and intramolecular addition reactions (Prasath Kothandaraman et al., 2011).
Safety and Hazards
将来の方向性
作用機序
- The primary target of this compound is glutathione S-transferase (GST) , specifically the GSTP1 isoform .
- GSTs are enzymes involved in the conjugation of reduced glutathione (GSH) to various hydrophobic electrophiles. They play a crucial role in detoxification processes by facilitating the addition of GSH to lipophilic toxins or wastes, preparing them for excretion .
Target of Action
Mode of Action
特性
IUPAC Name |
1-[(4-nitrophenyl)methyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-11-13-10-17(16-4-2-1-3-15(13)16)9-12-5-7-14(8-6-12)18(20)21/h1-8,10-11H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWFXXLBXDAJAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


